molecular formula C3H3ClO B146887 Acryloyl chloride CAS No. 814-68-6

Acryloyl chloride

Cat. No. B146887
CAS RN: 814-68-6
M. Wt: 90.51 g/mol
InChI Key: HFBMWMNUJJDEQZ-UHFFFAOYSA-N
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Description

Acryloyl chloride, also known as 2-propenoyl chloride or acrylic acid chloride, is a clear, light yellow, flammable liquid with an acrid smell . It is a derivative of acrylic acid and is widely used as a reactive monomer in the synthesis of various polymers with desired properties such as good transparency, flexibility, excellent mechanical and thermal properties, and resistance to moisture and chemicals .


Synthesis Analysis

Acryloyl chloride can be efficiently prepared by treating acrylic acid with benzoyl chloride . In a laboratory scale continuous flow process, (Meth)acryloyl chloride is reacted with n-octanol and other alcohols in the presence of triethyl amine in a tubular reactor, resulting in excellent conversions of alcohols to their corresponding esters within 0.5 to 5 minutes of reaction times .


Molecular Structure Analysis

Acryloyl chloride contains both an acryloyl group (-CH 2 =CHC (O)Cl) and a chloride functional group (-Cl) in its structure . This combination of functional groups enables acryloyl chloride to undergo polymerization reactions and participate in copolymerization processes .


Chemical Reactions Analysis

Acryloyl chloride undergoes the reactions common for acid chlorides. For example, it reacts readily with water, producing acrylic acid. When treated with sodium salts of carboxylic acids, the anhydride is formed. Reactions with alcohols and amines give esters and amides, respectively .


Physical And Chemical Properties Analysis

Acryloyl chloride is a light-yellow, combustible liquid with a pungent odor . Its molecular weight is 90.51 g mol−1, and it has a density of 1.114 g/cm³ . The boiling point of this chemical is 74°C, and its melting point is -72°C . It is soluble in water .

Scientific Research Applications

Synthesis of Acrylate Monomers

Acryloyl chloride is used in the synthesis of acrylate monomers in heterogeneous continuous flow processes . It is reacted with n-octanol and other alcohols in the presence of triethyl amine in a tubular reactor, resulting in excellent conversions of alcohols to their corresponding esters within 0.5 to 5 minutes of reaction times .

Production of Acrylic Polymers

Acryloyl chloride can be used as a monomer in the synthesis of acrylic polymers via radical polymerization or copolymerization . These acrylic polymers can be tailored to possess the desired properties for biomedical coatings, including biocompatibility, adhesion to the device surface, and durability .

Development of Corrosion Inhibitors

In corrosion science, Acryloyl chloride is used as a base to react with ammonium thiocyanate. The product then reacts in equal amount with ethanolamine to produce organic corrosion inhibitors .

Continuous-Flow Synthesis

A continuous-flow methodology was developed for the fast and selective synthesis of the otherwise highly unstable Acryloyl chloride . Three routes were investigated in a microreactor setup and all three can potentially be used for its production .

Synthesis of Other Unstable Acid Chlorides

The methodology for the synthesis of Acryloyl chloride was further expanded to the synthesis of other unstable acid chlorides by both the thionyl chloride and the oxalyl chloride mediated processes .

On-Demand Production of (Meth)acrylate Monomers

The development of a flow process for (meth)acrylate synthesis starting from (meth)acryloyl acid chloride and the corresponding alcohols is of high interest . This versatile, scalable laboratory process platform provides an efficient alternative synthetic route of functional (meth)acrylate esters, minimizes the side product and facilitates the handling of the formed slurry in the process .

Safety And Hazards

Acryloyl chloride is toxic and a severe corrosive hazard . It reacts violently with water and is not compatible with alcohols, strong bases, and strong oxidizing agents . It is sensitive to light and is highly inflammable .

Future Directions

Acryloyl chloride is most commonly employed for the introduction of acrylic groups into other compounds, e.g., the preparation of acrylate monomers and polymers . It is expected that future research will continue to explore its potential applications in various fields.

properties

IUPAC Name

prop-2-enoyl chloride
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InChI

InChI=1S/C3H3ClO/c1-2-3(4)5/h2H,1H2
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InChI Key

HFBMWMNUJJDEQZ-UHFFFAOYSA-N
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Canonical SMILES

C=CC(=O)Cl
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Molecular Formula

C3H3ClO
Record name ACRYLYL CHLORIDE
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Related CAS

25189-84-8
Record name 2-Propenoyl chloride, homopolymer
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DSSTOX Substance ID

DTXSID1061150
Record name Acrylyl chloride
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Molecular Weight

90.51 g/mol
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Physical Description

Acrylyl chloride appears as a liquid. Boiling point 75 °C. Used to make plastics. Polymerization in a closed container can cause pressurization and explosive rupture. (EPA, 1998), Liquid; [HSDB] Clear, slightly yellow liquid; [MSDSonline]
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Boiling Point

167 °F at 760 mmHg (EPA, 1998), 75.5 °C
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Flash Point

14 °C (57 °F) - closed cup
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Solubility

Soluble in chlorinated solvents, Very soluble in chloroform
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Density

1.1136 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.1136 g/cu cm at 20 °C
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Vapor Density

3.63 (Air = 1)
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Vapor Pressure

93.0 [mmHg]
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Product Name

Acryloyl chloride

Color/Form

Liquid, Light yellow liquid

CAS RN

814-68-6
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Synthesis routes and methods

Procedure details

25 g (about 0.7 mol) of gaseous hydrogen chloride are introduced into 45 g (0.5 mol) of acrylic acid chloride at 50° C for a period of 6 hours. The batch is allowed to stand over night. Thereafter it is distilled at about 20 torrs. 3 g (4.7% of the theory) of β-chloropropionic acid chloride and 39 g (87% of the theory) of acrylic acid chloride are obtained, the latter being condensed in a recipient cooled with dry ice.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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